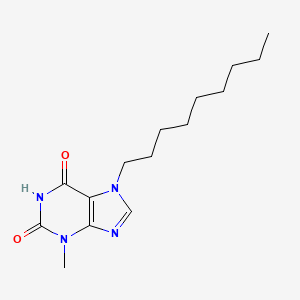![molecular formula C20H25F3N2O5 B6577376 4-Piperidinecarboxamide, 1-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-N-(2,2,2-trifluoroethyl)- CAS No. 1181482-70-1](/img/structure/B6577376.png)
4-Piperidinecarboxamide, 1-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-N-(2,2,2-trifluoroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinecarboxamide, 1-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-N-(2,2,2-trifluoroethyl)- is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, a carboxamide group, and a trifluoroethyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxamide, 1-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-N-(2,2,2-trifluoroethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carbodiimides.
Addition of the Trimethoxyphenyl Group: The trimethoxyphenyl group is added through electrophilic aromatic substitution reactions.
Incorporation of the Trifluoroethyl Group: The trifluoroethyl group is introduced using nucleophilic substitution reactions, typically with trifluoroethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinecarboxamide, 1-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-N-(2,2,2-trifluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroethyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Piperidinecarboxamide, 1-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-N-(2,2,2-trifluoroethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context. The exact pathways and targets can vary, but common mechanisms include binding to active sites or allosteric sites on proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinecarboxamide: A simpler analog without the trimethoxyphenyl and trifluoroethyl groups.
1-Benzyl-4-piperidinecarboxamide: Contains a benzyl group instead of the trimethoxyphenyl group.
N-Cyclohexyl-4-piperidinecarboxamide: Features a cyclohexyl group in place of the trifluoroethyl group.
Uniqueness
4-Piperidinecarboxamide, 1-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-N-(2,2,2-trifluoroethyl)- is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. The presence of the trimethoxyphenyl and trifluoroethyl groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N2O5/c1-28-15-10-13(11-16(29-2)18(15)30-3)4-5-17(26)25-8-6-14(7-9-25)19(27)24-12-20(21,22)23/h4-5,10-11,14H,6-9,12H2,1-3H3,(H,24,27)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNSOKXSCLITQW-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(CC2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B6577302.png)
![2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(4-fluorophenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6577305.png)
![2-(1-methyl-2,4-dioxo-9-phenethyl-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B6577320.png)
![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6577329.png)
![2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B6577330.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide](/img/structure/B6577332.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6577337.png)
![4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one](/img/structure/B6577344.png)

![4-acetyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6577352.png)
![N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6577359.png)
![N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6577370.png)
![N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6577372.png)
![5-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6577374.png)
